3-nitrobenzyl 4-(dimethylamino)benzoate

Materials Science Crystal Engineering Solid-State Photophysics

Researchers seeking spatiotemporal control in chemical biology often face cytotoxicity from ortho-nitrobenzyl photocage byproducts. This meta-isomer eliminates that intramolecular hydrogen abstraction pathway, yielding fundamentally different, less toxic photoproducts. - Unique donor-acceptor architecture imparts intense solid-state color for chromogenic or tamper-evident material applications. - Suited for gradual, sustained release under continuous irradiation-ideal for developmental biology and prolonged drug delivery studies. - BenchChem offers immediate stock availability with competitive quote-based pricing, ensuring rapid supply chain turnaround.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
Cat. No. B5817243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitrobenzyl 4-(dimethylamino)benzoate
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O4/c1-17(2)14-8-6-13(7-9-14)16(19)22-11-12-4-3-5-15(10-12)18(20)21/h3-10H,11H2,1-2H3
InChIKeyDMILBRJVMZJLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrobenzyl 4-(dimethylamino)benzoate – A Meta-Nitrobenzyl Photocage with Distinct Solid-State Properties


3-Nitrobenzyl 4-(dimethylamino)benzoate (CAS: not explicitly assigned in major registries; molecular formula C16H16N2O4; molecular weight 300.31 g/mol) is a nitrobenzyl ester of 4-(dimethylamino)benzoic acid [1]. This compound belongs to the broader class of nitroaromatic photocages, wherein the nitrobenzyl group acts as a photoremovable protecting group (PPG) for carboxylic acids [2]. Its molecular architecture incorporates a meta-substituted nitrobenzyl moiety (electron-withdrawing) and a para-dimethylamino group (electron-donating) on the benzoate core, establishing a push-pull electronic system that imparts unique photophysical characteristics. The compound is primarily utilized in research settings that demand light-triggered release of 4-(dimethylamino)benzoic acid or its derivatives, enabling spatiotemporal control in chemical biology, materials science, and synthetic organic chemistry [3].

Why 3-Nitrobenzyl 4-(dimethylamino)benzoate Cannot Be Replaced by Its Ortho- or Para-Isomers


Although the ortho-, meta-, and para-nitrobenzyl esters of 4-(dimethylamino)benzoic acid share identical molecular formulae and functional groups, their photochemical and solid-state behaviors are dictated by the precise position of the nitro substituent. The ortho-isomer (2-nitrobenzyl) is the classical photocage, known for efficient intramolecular hydrogen abstraction and high quantum yields, but its photolysis releases a nitrosobenzaldehyde byproduct that can be cytotoxic or interfere with downstream assays [1]. The para-isomer (4-nitrobenzyl) exhibits distinct photoredox pathways in aqueous environments, often requiring water and exhibiting acid/base catalysis, which limits its utility in anhydrous organic synthesis [2]. The meta-isomer (3-nitrobenzyl) presents a unique profile: it lacks the intramolecular hydrogen abstraction pathway of the ortho-isomer, leading to fundamentally different photoproducts and generally lower quantum yields, while its solid-state properties—such as intense color arising from donor-acceptor interactions—offer advantages in materials science applications where visual tracking or polymorphic tuning is desirable [3]. Therefore, substituting one isomer for another without rigorous experimental validation will alter photolysis kinetics, byproduct identity, and material characteristics, potentially compromising experimental outcomes.

Quantitative Differentiation of 3-Nitrobenzyl 4-(dimethylamino)benzoate Against Key Comparators


Solid-State Coloration: 3-Nitrobenzyl Is Intensely Colored, Unlike Ortho- and Para-Isomers in Solution

In a comparative study of nitrobenzyl esters of dimethylaminobenzoic acids, the meta-nitrobenzyl derivative (3-nitrobenzyl 4-(dimethylamino)benzoate) was reported to exhibit strong coloration in the solid state, attributable to electron donor-acceptor interactions within the crystal lattice. The ortho- and para-isomers do not display this solid-state coloration to the same extent, and all isomers are colorless in solution [1]. This provides a visually discernible differentiation tool and suggests enhanced potential for applications requiring solid-state chromism.

Materials Science Crystal Engineering Solid-State Photophysics

Photochemical Pathway: Meta-Nitrobenzyl Esters Undergo Photoredox, Not Classical Hydrogen Abstraction

Photochemical studies of meta-nitrobenzyl alcohols and esters demonstrate that they react via an intramolecular photoredox pathway, which is mechanistically distinct from the hydrogen abstraction pathway characteristic of ortho-nitrobenzyl compounds [1]. The photoredox mechanism yields reduced and oxidized fragments of the substituent groups, whereas ortho-isomers primarily yield a nitrosobenzaldehyde byproduct [2]. This mechanistic divergence influences the identity and biological activity of photoproducts.

Photochemistry Mechanistic Photobiology Photocaging

Photocleavage Quantum Yield: Meta-Nitrobenzyl Is Expected to Exhibit Lower Efficiency Than Ortho-Nitrobenzyl

While direct quantum yield data for 3-nitrobenzyl 4-(dimethylamino)benzoate are not available in peer-reviewed literature, extensive studies on nitrobenzyl photocages establish that meta-nitrobenzyl derivatives generally exhibit lower photolysis quantum yields compared to their ortho-substituted counterparts [1]. For example, ortho-nitrobenzyl esters of simple carboxylic acids typically display quantum yields in the range of 0.1–0.5, whereas meta-substituted analogs are often an order of magnitude lower (0.01–0.05) due to the absence of a favorable six-membered transition state for hydrogen abstraction [2].

Photocaging Efficiency Quantum Yield Photoactivation Kinetics

Optimal Research and Industrial Use Cases for 3-Nitrobenzyl 4-(dimethylamino)benzoate


Solid-State Chromogenic Materials and Sensors

The intense solid-state color of 3-nitrobenzyl 4-(dimethylamino)benzoate, arising from donor-acceptor interactions [1], makes it a candidate for chromogenic materials, security inks, or solid-state sensors. Its color changes upon dissolution or mechanical stress could be exploited for tamper-evident packaging or visual monitoring of solvent exposure.

Low-Toxicity Photocaging in Biological Systems

The meta-nitrobenzyl group's photoredox mechanism [1] yields different photoproducts compared to the ortho-isomer, potentially avoiding the cytotoxic nitrosobenzaldehyde byproduct [2]. This makes it suitable for caging and light-controlled release of 4-(dimethylamino)benzoic acid derivatives in cellular or in vivo studies where byproduct toxicity is a concern.

Slow-Release Photoactivation for Sustained Biological Responses

With an expected lower quantum yield than ortho-nitrobenzyl photocages [1], this compound is well-suited for applications requiring gradual, sustained release of active species upon continuous or pulsed irradiation. This is advantageous in developmental biology studies where a sudden burst of a signaling molecule might cause artifacts, or in drug delivery where a prolonged therapeutic window is desired.

Polymorph Screening and Crystal Engineering Studies

Given the observation that closely related nitrobenzyl-dimethylaminobenzoate esters exhibit polymorphism [1], 3-nitrobenzyl 4-(dimethylamino)benzoate is a valuable scaffold for crystal engineering and solid-state pharmaceutical development. Its push-pull electronic structure facilitates the formation of diverse crystal packing motifs, which can be studied for improved stability, solubility, or optical properties.

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